N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C15H12N4O3S and its molecular weight is 328.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as “N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide”, is a synthetic thiophene derivative . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions . .
Mode of Action
Thiophene derivatives have been reported to exhibit diverse biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer . The compound’s interaction with its targets likely results in changes that contribute to these activities.
Biochemical Pathways
Given the diverse biological activities of thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Some thiophene derivatives have been reported to show potent growth inhibition properties against human cancer cell lines .
Properties
IUPAC Name |
N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-15(10-1-2-13-14(5-10)22-9-21-13)16-6-11-7-19(18-17-11)12-3-4-23-8-12/h1-5,7-8H,6,9H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASMHLABOQJZAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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